molecular formula C21H19N5O4S B11976479 2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11976479
M. Wt: 437.5 g/mol
InChI Key: XRBMVJMNVHBMLR-SSDVNMTOSA-N
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Description

2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a quinazolinone core, a thioether linkage, and a hydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Linkage Formation: The thioether linkage is introduced by reacting the quinazolinone derivative with a suitable thiol compound, often under basic conditions to facilitate the nucleophilic substitution.

    Hydrazide Formation: The hydrazide moiety is introduced by reacting the thioether-linked quinazolinone with hydrazine or hydrazine derivatives.

    Final Condensation: The final step involves the condensation of the hydrazide with an aldehyde or ketone, in this case, 3-nitrobenzaldehyde, under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Substituted Hydrazides: From nucleophilic substitution reactions.

Scientific Research Applications

2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and functional groups.

    Biological Studies: It is used in various biological assays to understand its interaction with different biological targets and pathways.

    Chemical Biology: The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with enzyme active sites, while the thioether and hydrazide moieties can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
  • 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. The presence of the quinazolinone core, thioether linkage, and hydrazide moiety in a single molecule allows for diverse interactions with biological targets and a wide range of chemical transformations.

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H19N5O4S/c1-14(2)12-25-20(28)17-8-3-4-9-18(17)23-21(25)31-13-19(27)24-22-11-15-6-5-7-16(10-15)26(29)30/h3-11H,1,12-13H2,2H3,(H,24,27)/b22-11+

InChI Key

XRBMVJMNVHBMLR-SSDVNMTOSA-N

Isomeric SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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